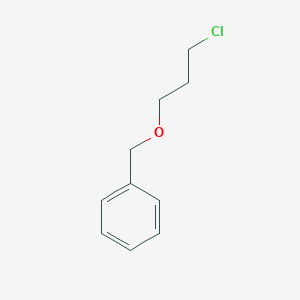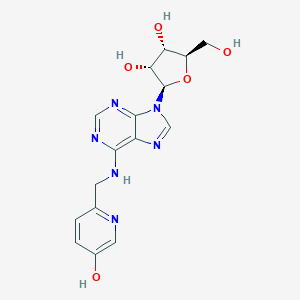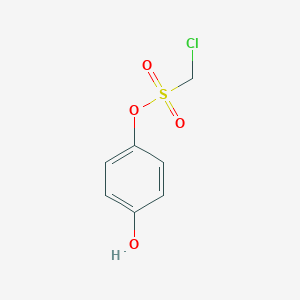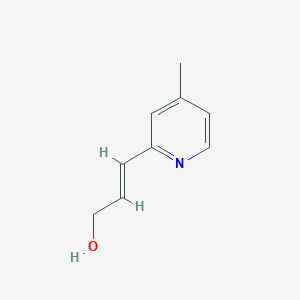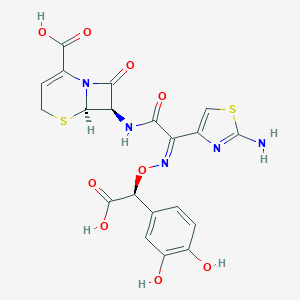
3-Chloro-2,6-dimethyl-4-hydroxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,6-dimethyl-4-hydroxyquinoline (CDHQ) is a synthetic compound that has been extensively studied for its potential use in scientific research. CDHQ is a member of the quinoline family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is not fully understood, but it is thought to involve the formation of a complex with the metal ion or hydrogen peroxide. This complex can then undergo a chemical reaction, resulting in a change in fluorescence that can be detected and measured.
Biochemical and Physiological Effects
3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been shown to have a low toxicity profile and does not appear to have any significant effects on cellular viability or function. However, 3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been shown to have some effects on cellular signaling pathways, including the activation of the MAPK/ERK pathway.
実験室実験の利点と制限
One of the main advantages of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is its high selectivity for metal ions and hydrogen peroxide, which makes it a useful tool for studying these molecules in cells. 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is also relatively easy to synthesize and has a high yield and purity. However, one limitation of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are many potential future directions for the use of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline that can selectively detect other metal ions or molecules of interest. Another area of interest is the use of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline in the development of new diagnostic tools for diseases that involve abnormal metal ion homeostasis, such as Alzheimer's disease. Finally, 3-Chloro-2,6-dimethyl-4-hydroxyquinoline could be used in the development of new therapies for diseases that involve oxidative stress, such as cancer and cardiovascular disease.
Conclusion
In conclusion, 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is a synthetic compound that has many potential applications in scientific research. 3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been shown to be a useful fluorescent probe for the detection of metal ions and hydrogen peroxide, and has a low toxicity profile. While there are some limitations to the use of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline in lab experiments, there are many potential future directions for its use in the development of new diagnostic tools and therapies for a variety of diseases.
合成法
3-Chloro-2,6-dimethyl-4-hydroxyquinoline can be synthesized using a variety of methods, including the reaction of 2,6-dimethylquinoline with chloroacetyl chloride and subsequent hydrolysis. Another method involves the reaction of 3-chloro-2,6-dimethyl-4-nitrophenol with sodium borohydride. Both methods result in high yields and purity of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline.
科学的研究の応用
3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been extensively studied for its potential use in scientific research. One of the main applications of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is as a fluorescent probe for the detection of metal ions. 3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been shown to selectively bind to copper ions, making it a useful tool for studying copper homeostasis in cells. 3-Chloro-2,6-dimethyl-4-hydroxyquinoline has also been used as a probe for the detection of hydrogen peroxide, which is involved in many biological processes, including signaling and oxidative stress.
特性
CAS番号 |
117039-83-5 |
|---|---|
製品名 |
3-Chloro-2,6-dimethyl-4-hydroxyquinoline |
分子式 |
C11H10ClNO |
分子量 |
207.65 g/mol |
IUPAC名 |
3-chloro-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-4-9-8(5-6)11(14)10(12)7(2)13-9/h3-5H,1-2H3,(H,13,14) |
InChIキー |
ZRYVPMRFHPBOHD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C |
同義語 |
4(1H)-Quinolinone, 3-chloro-2,6-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







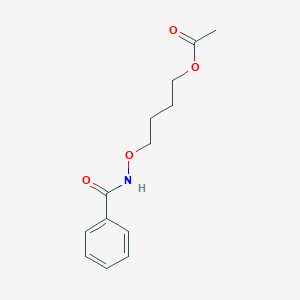
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
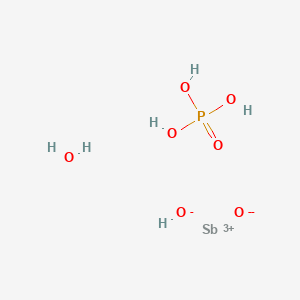
![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)
